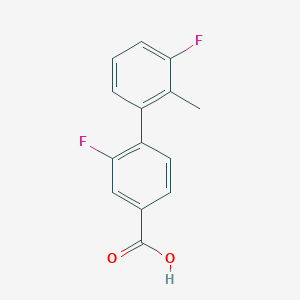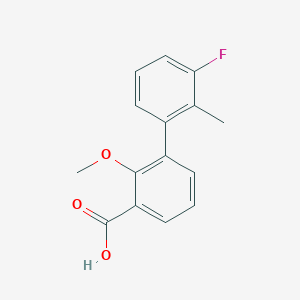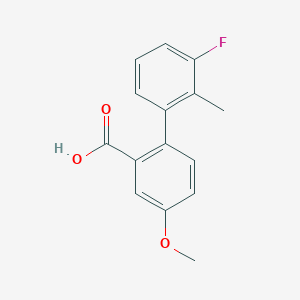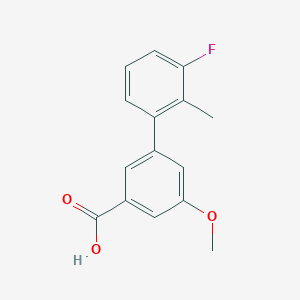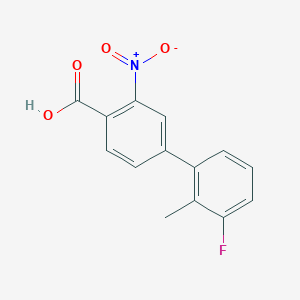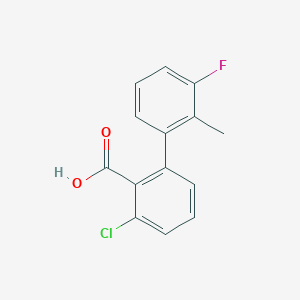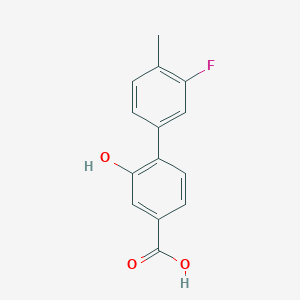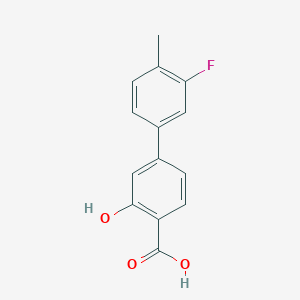
3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% (3-FMBA) is a synthetic compound that has been widely used in scientific research. This compound is a type of carboxylic acid, and is known for its unique properties. 3-FMBA has a wide range of applications in research, including biochemical and physiological studies. It has been used in laboratory experiments for a variety of purposes, and offers both advantages and limitations for lab experiments. In
科学的研究の応用
3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used as a research tool for studying the effects of certain drugs and compounds on the body. In addition, it has been used in biochemical and physiological studies, such as the study of enzyme activity, metabolic pathways, and gene expression.
作用機序
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% is not well understood. However, it is known that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It can also act as an antioxidant, and can prevent the formation of free radicals in the body. In addition, it has been shown to inhibit the activity of certain transcription factors, which can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% are not yet fully understood. However, it has been shown to have a variety of effects on the body. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been shown to have a protective effect against certain toxins and drugs.
実験室実験の利点と制限
3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% has a number of advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is highly soluble in water, making it easy to work with in a laboratory setting. Third, it is stable and can be stored for long periods of time. Finally, it has a wide range of applications in research.
However, 3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% also has some limitations for use in laboratory experiments. For example, it can be difficult to purify and may contain impurities that can affect the results of experiments. In addition, it can be toxic in high concentrations and should be handled with care.
将来の方向性
Despite its widespread use in scientific research, the full potential of 3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% is still being explored. Future research will focus on understanding the biochemical and physiological effects of this compound, as well as its potential applications in the development of new drugs and treatments. In addition, further research will be needed to understand the mechanism of action of this compound, and to explore its potential as an inhibitor of certain enzymes, transcription factors, and other molecules. Finally, further research will be needed to explore the potential of 3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% as an antioxidant, and to evaluate its safety and efficacy in clinical trials.
合成法
3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% can be synthesized through a variety of methods. One common method is the reaction of 3-fluoro-4-methylbenzaldehyde with methylmagnesium bromide, followed by hydrolysis and purification. This method produces 3-(3-Fluoro-4-methylphenyl)-2-methylbenzoic acid, 95% in 95% purity. Other methods include the use of Grignard reagents, lithium aluminum hydride (LAH), and various other reagents.
特性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBKYQJXYWNHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689273 |
Source


|
| Record name | 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-71-9 |
Source


|
| Record name | 3'-Fluoro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


